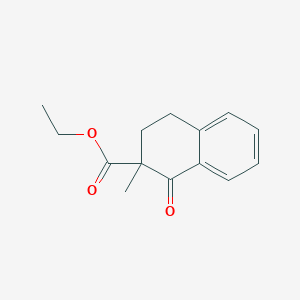

Ethyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Description

Historical Context of Tetralone Derivatives in Organic Chemistry

Tetralone derivatives, bicyclic compounds featuring a ketone group fused to a benzene ring, have been integral to organic chemistry since their discovery in the early 20th century. Initially synthesized via Friedel-Crafts acylation—a reaction involving benzene and γ-butyrolactone in the presence of aluminum chloride—these compounds gained prominence for their ability to undergo diverse transformations, including reductions, alkylations, and cycloadditions. The Haworth reaction, which utilizes succinic anhydride and benzene to form 3-benzoylpropanoic acid, further expanded access to tetralone precursors. By the mid-20th century, tetralones became foundational in synthesizing polycyclic aromatic hydrocarbons and heterocycles, such as acridines and naphthols, through reactions like the Pfitzinger condensation.

The development of catalytic methods, such as ruthenium(II)-mediated arylations and Lewis acid-catalyzed cyclizations, marked a turning point in tetralone chemistry. For instance, bismuth(III)bis(trifluoromethanesulfonyl)amide enabled quantitative cyclization of 4-phenylbutanoic acid to 1-tetralone under mild conditions. These advancements not only improved synthetic efficiency but also enabled the exploration of tetralones in pharmaceuticals and materials science.

Significance of Functionalized Tetralone Scaffolds in Research

Functionalized tetralones, including ethyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, are prized for their structural complexity and biological relevance. Their α-methylene groups exhibit heightened reactivity, facilitating nucleophilic additions and Michael reactions—a trait exploited in designing enzyme inhibitors. For example, E-2-arylmethylene-1-tetralones demonstrate potent inhibition of macrophage migration inhibitory factor (MIF), a cytokine implicated in inflammatory diseases. Substitutions on the tetralone core, such as pyridyl or indolyl groups, significantly modulate bioactivity, with IC~50~ values for MIF inhibition reaching as low as 4.31 µM.

Additionally, the keto-ester functionality in these compounds allows for further derivatization. Methoxy and methyl substituents enhance metabolic stability, while electron-withdrawing groups improve electrophilicity for covalent binding to biological targets. Such tunability has spurred interest in tetralone-based probes for studying protein-ligand interactions and developing anticancer agents.

Overview of this compound

This compound (CAS 95448-03-6) features a tetrahydronaphthalene backbone with a ketone at position 1 and a methyl-substituted carboxylate at position 2. Its molecular formula, C~15~H~16~O~3~, corresponds to a molar mass of 244.29 g/mol. The compound’s synthesis typically involves base-catalyzed reactions, such as the treatment of 2-tetralones with dimethyl carbonate and sodium hydride, yielding methyl 2-oxotetralin-1-carboxylates in up to 92% efficiency.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C~15~H~16~O~3~ |

| Molar Mass | 244.29 g/mol |

| CAS Registry Number | 95448-03-6 |

| Key Functional Groups | Ketone, Ester, Methyl Substituent |

The ester group at position 2 enhances solubility in organic solvents, facilitating its use in Grignard reactions and nucleophilic acyl substitutions. For instance, reactions with phenylmagnesium bromide yield tertiary alcohols, which dehydrate to form aryl-substituted naphthalenes. Meanwhile, the ketone participates in condensation reactions, such as those with 5-aminotetrazole and aldehydes, forming heterocyclic systems under microwave irradiation.

Research Trajectory and Literature Evolution

Early studies on this compound focused on its synthesis and structural elucidation. The 1976 work by Oommen demonstrated that 2-tetralones react with dimethyl carbonate under basic conditions to form keto esters, establishing a scalable route to such compounds. Subsequent research in the 1980s–1990s explored its utility in constructing fused-ring systems, particularly acridines and quinazolines, via Pfitzinger and Gould-Jacobs reactions.

Recent decades have shifted toward biomedical applications. The discovery that tetralone derivatives inhibit MIF’s tautomerase activity—critical in macrophage activation and cytokine production—has revitalized interest. Docking studies and molecular dynamics simulations now guide the design of analogs with improved binding affinities, such as pyridyl-substituted variants showing 86% inhibition of NF-κB activation in macrophages. Concurrently, advances in asymmetric catalysis have enabled enantioselective syntheses, broadening access to stereochemically complex tetralone derivatives for drug discovery.

Properties

IUPAC Name |

ethyl 2-methyl-1-oxo-3,4-dihydronaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-3-17-13(16)14(2)9-8-10-6-4-5-7-11(10)12(14)15/h4-7H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLAHYCMLCUBEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC2=CC=CC=C2C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the reaction of 2-methyl-1-tetralone with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

Ethyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate serves as an important intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives that can be used to create more complex molecules. For instance:

- Synthesis of Naphthalene Derivatives : The compound can be utilized to synthesize other naphthalene derivatives which are crucial in the production of dyes and pigments.

Medicinal Chemistry

The compound has shown potential in the pharmaceutical industry due to its bioactive properties. Research indicates that derivatives of this compound may exhibit:

- Antimicrobial Activity : Studies have suggested that certain derivatives possess significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which could lead to new treatments for inflammatory diseases.

Material Science

In material science, this compound can be used to develop new polymers or coatings due to its structural characteristics. Its ability to form stable complexes with metals may also be explored for:

- Catalysis : The compound may serve as a ligand in catalytic processes, enhancing reaction efficiency and selectivity.

Case Study 1: Synthesis of Antimicrobial Agents

A study published in a peer-reviewed journal explored the synthesis of various antimicrobial agents derived from this compound. The researchers modified the compound through different functional group substitutions and evaluated their efficacy against common bacterial strains. Results indicated that several derivatives exhibited enhanced antimicrobial activity compared to existing antibiotics.

Case Study 2: Development of Anti-inflammatory Compounds

Another research project focused on the anti-inflammatory properties of compounds derived from this compound. The study involved in vitro assays that demonstrated significant inhibition of inflammatory markers in cell cultures treated with synthesized derivatives.

Mechanism of Action

The mechanism by which Ethyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key analogues include:

Physicochemical Properties

Reactivity and Functionalization

- Steric Effects : The 2-methyl group in the target compound increases steric hindrance, slowing nucleophilic attacks at the 2-position compared to unsubstituted analogues .

- Electrophilic Reactivity : Bromo and iodo derivatives exhibit enhanced reactivity in cross-coupling reactions, unlike the target compound, which is more suited for decarboxylative transformations .

- Decarboxylative Aldol Reactions : The target compound reacts with β-ketocarboxylic acids to form α-hydroxyketones with high diastereoselectivity (d.r. 95:5) , outperforming methyl analogues due to better leaving-group ability of ethyl esters.

Key Research Findings

- Catalytic Applications : The target compound’s ethyl ester facilitates asymmetric decarboxylation using NaH/THF systems, yielding tertiary α-hydroxyketones with 53% efficiency .

- Crystallographic Data: Derivatives like ethyl 2-(2-iodophenyl)-1-oxo-tetralin carboxylate have been characterized via X-ray diffraction (SHELX software ), confirming non-planar puckering of the tetralin ring .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via esterification of the corresponding carboxylic acid (2-methyl-1-oxo-tetrahydronaphthalene-2-carboxylic acid) with ethanol under acid catalysis. A typical protocol involves refluxing the acid with ethanol and concentrated sulfuric acid (H₂SO₄) for 6–8 hours, achieving ~70% yield . Scalable production may employ continuous flow reactors to enhance efficiency and reduce side-product formation . Key variables include catalyst concentration (e.g., 5–10% H₂SO₄), temperature (60–80°C), and stoichiometric ethanol excess (3:1 molar ratio).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The tetrahydronaphthalene ring protons appear as multiplet signals (δ 1.5–2.8 ppm), while the ester carbonyl (C=O) resonates at ~170 ppm in ¹³C NMR .

- IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups .

- HRMS : The molecular ion [M+H]⁺ is expected at m/z 261.12 (C₁₅H₁₆O₃⁺), with fragmentation patterns reflecting cleavage at the ester group .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial studies suggest moderate antimicrobial activity (MIC ~50 µg/mL against S. aureus) and anti-inflammatory effects (IC₅₀ ~20 µM for TNF-α inhibition). Biological screening involves:

- Microplate assays for microbial growth inhibition.

- ELISA for cytokine suppression in macrophage models .

- Limitations : Low aqueous solubility (<1 mg/mL) may necessitate DMSO-based formulations, requiring careful cytotoxicity controls .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemistry or conformational flexibility of the tetrahydronaphthalene ring?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines absolute configuration and ring puckering. For example:

- Ring puckering coordinates (Cremer-Pople parameters) quantify deviations from planarity, with amplitude (Q) and phase (φ) values calculated from atomic coordinates .

- ORTEP-3 visualizes thermal ellipsoids and validates hydrogen bonding (e.g., C=O∙∙∙H interactions stabilizing the keto-enol tautomer) .

Q. What experimental strategies address contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?

- Methodological Answer :

- Dose-response standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to reference drugs (e.g., doxorubicin).

- Metabolic stability assays : Evaluate compound degradation in cell media (LC-MS monitoring) to distinguish intrinsic activity vs. artifact .

- Molecular docking : Compare binding affinities to targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

Q. How can synthetic derivatives enhance pharmacological properties while maintaining structural integrity?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂ at position 6) to improve oxidative stability.

- Prodrug design : Convert the ester to an amide for enhanced bioavailability (e.g., ethyl → 2-methylallyl ester via nucleophilic substitution) .

- Structure-Activity Relationship (SAR) : Tabulate IC₅₀ values against substituent electronegativity and logP (Table 1).

Table 1 : SAR of Ethyl 2-methyl-1-oxo-tetrahydronaphthalene derivatives

| Substituent Position | Group | logP | IC₅₀ (µM, TNF-α) |

|---|---|---|---|

| 6 | -H | 2.1 | 25.3 |

| 6 | -OCH₃ | 1.8 | 18.7 |

| 7 | -Cl | 2.5 | 12.4 |

Q. What computational methods predict metabolic pathways or toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 oxidation of the ethyl ester).

- Toxicological Profiling : Apply QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity (e.g., structural analogs of naphthalene derivatives) .

Data Contradiction Analysis

Q. Why do crystallographic and NMR data sometimes conflict in assigning substituent orientations?

- Resolution :

- Dynamic effects : NMR captures time-averaged conformations, while SC-XRD provides static snapshots. Use variable-temperature NMR to detect ring-flipping (ΔG‡ ~50 kJ/mol) .

- Solvent polarity : Polar solvents (e.g., DMSO) stabilize zwitterionic forms, altering NMR chemical shifts vs. solid-state SC-XRD data .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.